Cas no 1267230-52-3 (5-(p-Tolyl)nicotinonitrile)
5-(p-Tolyl)nicotinonitrile Chemical and Physical Properties
Names and Identifiers
-
- 5-(p-Tolyl)nicotinonitrile
- 5-(4-methylphenyl)pyridine-3-carbonitrile
- 1267230-52-3
- SB54778
- 5-p-tolylpyridine-3-carbonitrile
- SCHEMBL12947990
- A1-53480
- DTXSID20745123
-
- Inchi: 1S/C13H10N2/c1-10-2-4-12(5-3-10)13-6-11(7-14)8-15-9-13/h2-6,8-9H,1H3
- InChI Key: IGWMSANHQMUUGH-UHFFFAOYSA-N
- SMILES: N1C=C(C#N)C=C(C=1)C1C=CC(C)=CC=1
Computed Properties
- Exact Mass: 194.084398327g/mol
- Monoisotopic Mass: 194.084398327g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 15
- Rotatable Bond Count: 1
- Complexity: 245
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.6
- Topological Polar Surface Area: 36.7Ų
5-(p-Tolyl)nicotinonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM177692-1g |
5-(p-tolyl)nicotinonitrile |
1267230-52-3 | 95% | 1g |
$594 | 2021-08-05 | |
| Alichem | A029206853-1g |
5-(p-Tolyl)nicotinonitrile |
1267230-52-3 | 95% | 1g |
$537.60 | 2022-04-03 | |
| Chemenu | CM177692-1g |
5-(p-tolyl)nicotinonitrile |
1267230-52-3 | 95% | 1g |
$547 | 2022-06-13 | |
| Cooke Chemical | BD3359348-1g |
5-(p-Tolyl)nicotinonitrile |
1267230-52-3 | 95+% | 1g |
RMB 2867.20 | 2025-02-20 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1803627-1g |
5-(p-Tolyl)nicotinonitrile |
1267230-52-3 | 98% | 1g |
¥4522.00 | 2024-08-09 |
5-(p-Tolyl)nicotinonitrile Related Literature
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
Additional information on 5-(p-Tolyl)nicotinonitrile
5-(p-Tolyl)nicotinonitrile: A Comprehensive Overview
The compound with CAS No 1267230-52-3, known as 5-(p-Tolyl)nicotinonitrile, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound is a derivative of nicotinonitrile, a heterocyclic aromatic compound, with a p-tolyl group attached at the 5-position of the pyridine ring. The p-tolyl group, which is a methyl-substituted phenyl ring, adds unique electronic and steric properties to the molecule, making it highly versatile for various applications.
5-(p-Tolyl)nicotinonitrile has been extensively studied for its potential in drug discovery. Recent research has highlighted its role as a lead compound in the development of kinase inhibitors, which are critical in treating various diseases, including cancer and inflammatory disorders. The pyridine ring in this compound provides a rigid structure that facilitates interactions with protein targets, while the p-tolyl group enhances lipophilicity, improving bioavailability. These properties make 5-(p-Tolyl)nicotinonitrile an attractive scaffold for medicinal chemists to explore further.
In addition to its pharmacological applications, 5-(p-Tolyl)nicotinonitrile has also found relevance in materials science. Its ability to form stable coordination complexes with metal ions has been leveraged in the development of new materials for electronic applications. For instance, recent studies have demonstrated its potential as a building block for organic semiconductors and metal-organic frameworks (MOFs). The pyridine ring in the molecule acts as a coordinating unit, enabling the formation of extended networks with tailored electronic properties.
The synthesis of 5-(p-Tolyl)nicotinonitrile typically involves multi-step organic reactions, including nucleophilic aromatic substitution and coupling reactions. Researchers have optimized these processes to achieve high yields and purity levels. For example, a recent study reported the use of microwave-assisted synthesis to accelerate the formation of this compound, significantly reducing reaction times while maintaining product quality.
From an environmental perspective, 5-(p-Tolyl)nicotinonitrile has been evaluated for its biodegradability and ecotoxicity. Initial studies suggest that it exhibits moderate biodegradation under aerobic conditions, with specific microbial strains showing the ability to metabolize the compound efficiently. However, further research is required to fully understand its environmental impact and develop strategies for safe disposal.
In conclusion, 5-(p-Tolyl)nicotinonitrile (CAS No 1267230-52-3) is a multifaceted compound with promising applications across diverse fields. Its unique chemical structure and functional groups make it an invaluable tool for researchers in drug discovery and materials science. As ongoing studies continue to uncover new insights into its properties and potential uses, this compound is poised to play an increasingly important role in advancing scientific and technological frontiers.
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